Taranabant ((1R,2R)-stereoisomer): A Technical Whitepaper on a Cannabinoid-1 Receptor Inverse Agonist
Taranabant ((1R,2R)-stereoisomer): A Technical Whitepaper on a Cannabinoid-1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taranabant, also known as MK-0364, is a potent and selective inverse agonist of the cannabinoid-1 (CB1) receptor. Developed by Merck & Co., it was investigated for the treatment of obesity due to its anorectic effects. As an inverse agonist, taranabant binds to the CB1 receptor and reduces its constitutive activity, leading to downstream effects that include decreased food intake and increased energy expenditure. Although its development was discontinued due to central nervous system side effects, the study of taranabant has provided valuable insights into the pharmacology of CB1 receptor inverse agonists and their therapeutic potential. This technical guide provides an in-depth overview of the (1R,2R)-stereoisomer of taranabant, focusing on its quantitative pharmacology, relevant experimental methodologies, and the signaling pathways it modulates.
Data Presentation
The following tables summarize the quantitative pharmacological and pharmacokinetic data for taranabant.
Table 1: In Vitro Pharmacology of Taranabant
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | CB1 | Human | 0.13 nM | [1] |
| CB2 | Human | 170 nM | [1] | |
| CB1 | Rat | 0.27 nM | [1] | |
| CB2 | Rat | 310 nM | [1] | |
| IC50 | CB1 | Human | 0.3 nM | [1] |
| CB2 | Human | 290 nM | [1] | |
| CB1 | Rat | 0.4 nM | [1] | |
| CB2 | Rat | 470 nM | [1] | |
| Functional Activity (EC50) | CB1 | Human | 2.4 nM (cAMP assay) | [1] |
Table 2: Pharmacokinetics of Taranabant in Healthy Male Volunteers (Single Oral Dose)[2][3]
| Parameter | Dose Range | Value |
| Time to Maximum Concentration (Tmax) | 0.5 - 600 mg | 1.0 - 2.5 hours |
| Terminal Elimination Half-life (t1/2) | 0.5 - 600 mg | 38 - 69 hours |
| AUC0-∞ and Cmax | Up to 200 mg | Approximately linear increase with dose |
| Effect of High-Fat Meal | Not specified | 14% increase in Cmax, 74% increase in AUC0-∞ |
Table 3: Pharmacokinetics of Taranabant in Healthy Male Volunteers (Multiple Oral Doses for 14 Days)[4]
| Parameter | Dose Range | Value |
| Time to Maximum Concentration (Tmax) | 5 - 25 mg | 1.0 - 2.0 hours |
| Half-life (t1/2) | 5 - 25 mg | 74 - 104 hours |
| Accumulation Half-life | 5 - 10 mg | 15 - 21 hours |
| Time to Steady State | 5 - 10 mg | 13 days |
| Accumulation in Cmax | 5 - 10 mg | 1.18- to 1.40-fold |
| Accumulation in AUC0-24h | 5 - 10 mg | 1.5- to 1.8-fold |
Table 4: Population Pharmacokinetic Model Estimates for Taranabant[5]
| Parameter | Population Mean Estimate |
| Apparent Clearance | 25.4 L/h |
| Apparent Steady-State Volume of Distribution | 2,578 L |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are representative protocols for assays used to characterize CB1 receptor inverse agonists like taranabant.
Radioligand Binding Assay (Representative Protocol)
This protocol is based on standard methods for assessing the binding affinity of compounds to the CB1 receptor.[2][3][4]
Objective: To determine the binding affinity (Ki) of taranabant for the CB1 receptor.
Materials:
-
Human recombinant Chem-1 cells expressing the CB1 receptor.[2]
-
Radioligand: [3H]SR141716A or [3H]CP-55,940.[2]
-
Non-specific binding control: CP-55,940.[2]
-
Assay Buffer: 20 mM HEPES, pH 7.0, 0.5% BSA.[2]
-
Test compound: Taranabant, serially diluted.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture human recombinant Chem-1 cells expressing the CB1 receptor. Harvest the cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, radioligand (e.g., 2 nM [3H]SR141716A), and varying concentrations of taranabant in assay buffer.[2] For determining non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP-55,940).[2]
-
Incubation: Incubate the reaction mixture for 90 minutes at 37°C.[2]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of taranabant by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (Representative Protocol)
This protocol describes a method to assess the functional activity of taranabant as an inverse agonist at the CB1 receptor by measuring its effect on cAMP levels.[5][6][7][8][9]
Objective: To determine the EC50 of taranabant for its inverse agonist activity at the CB1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human CB1 receptor.[9]
-
Forskolin (adenylyl cyclase activator).
-
Test compound: Taranabant, serially diluted.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture CHO-K1 cells expressing the human CB1 receptor in appropriate media.
-
Cell Plating: Seed the cells into a 96-well plate and incubate overnight to allow for attachment.
-
Compound Addition: Pre-incubate the cells with varying concentrations of taranabant.
-
Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[9]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of taranabant to generate a dose-response curve. Determine the EC50 value, which represents the concentration of taranabant that produces half of the maximal inhibition of forskolin-stimulated cAMP production.
In Vivo Food Intake Study in Rodents (Representative Protocol)
This protocol outlines a general procedure for evaluating the effect of a CB1 inverse agonist on food intake in rodents.[10][11][12][13][14]
Objective: To assess the anorectic effect of taranabant in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6N mice.
-
Standard laboratory chow and/or a highly palatable diet.
-
Test compound: Taranabant, formulated for oral or intraperitoneal administration.
-
Vehicle control.
-
Metabolic cages for individual housing and food intake measurement.
Procedure:
-
Acclimation: Individually house the animals in metabolic cages and allow them to acclimate for several days.
-
Baseline Measurement: Measure baseline food intake and body weight for a few days prior to the start of the experiment.
-
Randomization: Randomize the animals into treatment groups (vehicle and different doses of taranabant).
-
Dosing: Administer taranabant or vehicle to the animals at a consistent time each day.
-
Food Intake Measurement: Measure food intake at various time points after dosing (e.g., 2, 4, 8, and 24 hours).
-
Body Weight Measurement: Record body weight daily.
-
Data Analysis: Compare the food intake and body weight changes between the taranabant-treated groups and the vehicle-treated group using appropriate statistical methods.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the signaling pathway of a CB1 receptor inverse agonist like taranabant.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experiments described above.
Caption: Radioligand Binding Assay Workflow.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 3. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Measurement of inverse agonism of the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marshall.edu [marshall.edu]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. The inverse agonist of CB1 receptor SR141716 blocks compulsive eating of palatable food - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Food intake behavior protocol [protocols.io]
- 13. Cannabinoid-1 receptor antagonists reduce caloric intake by decreasing palatable diet selection in a novel dessert protocol in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
